molecular formula C19H21N5O3 B12753398 Cyclohexanecarboxylic acid, 4-(((6-(4-(aminoiminomethyl)phenyl)-4-pyridazinyl)carbonyl)amino)-, trans- CAS No. 150594-92-6

Cyclohexanecarboxylic acid, 4-(((6-(4-(aminoiminomethyl)phenyl)-4-pyridazinyl)carbonyl)amino)-, trans-

Cat. No.: B12753398
CAS No.: 150594-92-6
M. Wt: 367.4 g/mol
InChI Key: JKIQGKHMVXIMBR-UHFFFAOYSA-N
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Description

Cyclohexanecarboxylic acid, 4-(((6-(4-(aminoiminomethyl)phenyl)-4-pyridazinyl)carbonyl)amino)-, trans- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclohexane ring, a carboxylic acid group, and a pyridazinyl group with an aminoiminomethyl substituent. Its intricate structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanecarboxylic acid, 4-(((6-(4-(aminoiminomethyl)phenyl)-4-pyridazinyl)carbonyl)amino)-, trans- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through the hydrogenation of benzene or by cyclization of linear hydrocarbons.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation of a methyl group attached to the cyclohexane ring.

    Attachment of the Pyridazinyl Group: The pyridazinyl group can be attached through a nucleophilic substitution reaction, where a suitable leaving group on the cyclohexane ring is replaced by the pyridazinyl group.

    Addition of the Aminoiminomethyl Substituent: The aminoiminomethyl group can be introduced through a condensation reaction with an appropriate amine and aldehyde.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxylic acid, 4-(((6-(4-(aminoiminomethyl)phenyl)-4-pyridazinyl)carbonyl)amino)-, trans- undergoes various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Cyclohexanecarboxylic acid, 4-(((6-(4-(aminoiminomethyl)phenyl)-4-pyridazinyl)carbonyl)amino)-, trans- has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific molecular pathways.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and pharmaceuticals.

Mechanism of Action

The mechanism of action of Cyclohexanecarboxylic acid, 4-(((6-(4-(aminoiminomethyl)phenyl)-4-pyridazinyl)carbonyl)amino)-, trans- involves its interaction with specific molecular targets. The aminoiminomethyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. The pyridazinyl group can participate in π-π interactions, further influencing the compound’s binding affinity and specificity. These interactions can activate or inhibit various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Tranexamic Acid: A similar compound with a cyclohexane ring and a carboxylic acid group, used as an antifibrinolytic agent.

    Cyclohexylcarboxylic Acid: A simpler compound with only a cyclohexane ring and a carboxylic acid group.

    Chlorogenic Acid: Contains a cyclohexane ring and is known for its antioxidant properties.

Uniqueness

Cyclohexanecarboxylic acid, 4-(((6-(4-(aminoiminomethyl)phenyl)-4-pyridazinyl)carbonyl)amino)-, trans- is unique due to its complex structure, which allows for diverse chemical reactivity and biological activity

Properties

CAS No.

150594-92-6

Molecular Formula

C19H21N5O3

Molecular Weight

367.4 g/mol

IUPAC Name

4-[[6-(4-carbamimidoylphenyl)pyridazine-4-carbonyl]amino]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C19H21N5O3/c20-17(21)12-3-1-11(2-4-12)16-9-14(10-22-24-16)18(25)23-15-7-5-13(6-8-15)19(26)27/h1-4,9-10,13,15H,5-8H2,(H3,20,21)(H,23,25)(H,26,27)

InChI Key

JKIQGKHMVXIMBR-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C(=O)O)NC(=O)C2=CC(=NN=C2)C3=CC=C(C=C3)C(=N)N

Origin of Product

United States

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